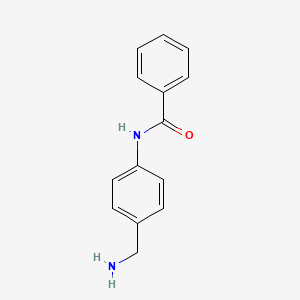
5-Chloro-2-(propan-2-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(propan-2-ylamino)benzamide, also known as CI-994, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene repression. The inhibition of HDACs by CI-994 results in the accumulation of acetylated histones, leading to chromatin relaxation and increased gene expression.
Mechanism of Action
5-Chloro-2-(propan-2-ylamino)benzamide inhibits HDACs by binding to the active site of the enzyme. This results in the accumulation of acetylated histones, leading to chromatin relaxation and increased gene expression. The increased expression of genes involved in cell cycle arrest and apoptosis leads to the anticancer effects of 5-Chloro-2-(propan-2-ylamino)benzamide.
Biochemical and Physiological Effects:
5-Chloro-2-(propan-2-ylamino)benzamide has been shown to induce cell cycle arrest at the G1 and G2/M phases in cancer cells. It also induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes. In addition, 5-Chloro-2-(propan-2-ylamino)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
5-Chloro-2-(propan-2-ylamino)benzamide is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in gene expression and cancer biology. However, 5-Chloro-2-(propan-2-ylamino)benzamide has been shown to have off-target effects, which can complicate the interpretation of results. In addition, 5-Chloro-2-(propan-2-ylamino)benzamide has poor solubility in water, which can limit its use in certain experimental systems.
Future Directions
Future research on 5-Chloro-2-(propan-2-ylamino)benzamide could focus on its potential as a combination therapy with other anticancer agents. It could also explore the role of HDACs in other diseases, such as neurodegenerative disorders and inflammatory diseases. In addition, the development of more potent and selective HDAC inhibitors could lead to improved anticancer therapies.
Synthesis Methods
5-Chloro-2-(propan-2-ylamino)benzamide can be synthesized via a three-step process. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with isopropylamine to form 5-chloro-2-(propan-2-ylamino)benzoic acid. The second step involves the reduction of the nitro group to an amino group using iron and hydrochloric acid. The final step involves the reaction of the amino group with acetyl chloride to form 5-Chloro-2-(propan-2-ylamino)benzamide.
Scientific Research Applications
5-Chloro-2-(propan-2-ylamino)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, breast, prostate, lung, and colon cancer cells. 5-Chloro-2-(propan-2-ylamino)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
5-chloro-2-(propan-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)10(12)14/h3-6,13H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQATRQMPDYSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)








![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)



![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)